cis-6-Octadecenoic acid sodium salt
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Overview
Description
cis-6-Octadecenoic acid sodium salt: , also known as petroselinic acid sodium salt, is a monounsaturated fatty acid. It is a positional isomer of oleic acid, with the double bond located at the 6th carbon from the carboxyl end. This compound is commonly found in various plant oils, particularly in coriander and fennel oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pure petroselinic acid (cis-6-Octadecenoic acid) can be achieved through acid soap crystallization at 4°C in methanol, followed by two urea segregations at room temperature and crystallization at -30°C in acetone . This method ensures high purity and is relatively straightforward.
Industrial Production Methods: Industrial production of cis-6-Octadecenoic acid sodium salt typically involves the extraction of petroselinic acid from plant oils, followed by neutralization with sodium hydroxide to form the sodium salt. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: cis-6-Octadecenoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated fatty acid.
Substitution: The carboxyl group can undergo esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides or anhydrides in the presence of a base for esterification; amines for amidation.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Stearic acid.
Substitution: Esters, amides.
Scientific Research Applications
cis-6-Octadecenoic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of cis-6-Octadecenoic acid sodium salt involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes. The compound’s effects on lipid metabolism and signaling pathways are also of significant interest in research .
Comparison with Similar Compounds
Oleic acid (cis-9-Octadecenoic acid): A monounsaturated fatty acid with the double bond at the 9th carbon.
Elaidic acid (trans-9-Octadecenoic acid): The trans isomer of oleic acid.
Linoleic acid (cis,cis-9,12-Octadecadienoic acid): A polyunsaturated fatty acid with two double bonds.
Uniqueness: cis-6-Octadecenoic acid sodium salt is unique due to the position of its double bond at the 6th carbon, which imparts distinct chemical and biological properties compared to other octadecenoic acids. Its specific configuration influences its reactivity and interaction with biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H34NaO2 |
---|---|
Molecular Weight |
305.5 g/mol |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h12-13H,2-11,14-17H2,1H3,(H,19,20);/b13-12-; |
InChI Key |
LAVLFKDINIGZBD-USGGBSEESA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)O.[Na] |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O.[Na] |
Origin of Product |
United States |
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